An In-depth Technical Guide to [2-(Difluoromethoxy)-3-fluorophenyl]boronic acid: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to [2-(Difluoromethoxy)-3-fluorophenyl]boronic acid: Properties, Applications, and Experimental Protocols
This technical guide provides a comprehensive overview of the physical and chemical properties, potential applications, and detailed experimental protocols for [2-(Difluoromethoxy)-3-fluorophenyl]boronic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.
Introduction and Strategic Importance
[2-(Difluoromethoxy)-3-fluorophenyl]boronic acid is a specialized building block in organic synthesis, valued for its unique combination of reactive and modulatory functional groups. The presence of a boronic acid moiety facilitates its use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.
The strategic incorporation of fluorine and a difluoromethoxy group onto the phenyl ring offers significant advantages in medicinal chemistry. The 3-fluoro substituent can modulate the electronic properties and conformation of the molecule, potentially enhancing binding affinity to biological targets and improving metabolic stability. The 2-(difluoromethoxy) group serves as a metabolically robust isostere for the more common methoxy group, preventing O-demethylation, a common metabolic pathway that can lead to inactive or unwanted metabolites.[1] This substitution can also favorably alter lipophilicity and cell permeability.
This guide will delve into the predicted physicochemical properties of this compound, outline its potential applications in the synthesis of complex molecules, and provide a detailed, field-proven protocol for its use in a typical Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties
While specific experimental data for [2-(Difluoromethoxy)-3-fluorophenyl]boronic acid is not extensively published, its properties can be reliably inferred from well-characterized structural analogs. The table below summarizes these predicted properties.
| Property | Predicted Value/Information | Rationale and Comparative Insights |
| Molecular Formula | C7H6BF3O3 | Derived from the chemical structure. |
| Molecular Weight | 209.93 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Phenylboronic acids are typically crystalline solids at room temperature.[2] |
| Melting Point | 110-140 °C (estimated) | The melting point is influenced by the substitution pattern. For comparison, 2-fluorophenylboronic acid has a melting point of 101-110 °C, while 2,4-difluorophenylboronic acid melts at a much higher 247-250 °C.[2] The difluoromethoxy group's impact is harder to predict without empirical data, but a moderately elevated melting point relative to 2-fluorophenylboronic acid is expected. |
| Solubility | Soluble in organic solvents such as DMSO, methanol, and THF. Limited solubility in water. | Boronic acids generally exhibit good solubility in polar aprotic solvents commonly used for cross-coupling reactions.[3] Solubility in aqueous basic solutions is expected due to the formation of the boronate salt. |
| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place. May form cyclic anhydrides (boroxines) upon dehydration. | Boronic acids are known to reversibly form boroxines, especially upon heating or in non-polar solvents. This can often be reversed by the addition of water or by using reaction conditions that favor the monomeric acid.[4] |
| pKa | ~8.0 - 9.0 (estimated) | The acidity of the boronic acid is influenced by the electronic effects of the substituents. The electron-withdrawing nature of the fluorine and difluoromethoxy groups is expected to increase the acidity (lower the pKa) compared to unsubstituted phenylboronic acid. |
Core Applications in Synthetic Chemistry
The primary application of [2-(Difluoromethoxy)-3-fluorophenyl]boronic acid is as a coupling partner in Suzuki-Miyaura reactions. This reaction enables the formation of a C-C bond between the boronic acid-bearing carbon and an sp2-hybridized carbon of an aryl, vinyl, or alkyl halide or triflate.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acid building blocks.[5]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using [2-(Difluoromethoxy)-3-fluorophenyl]boronic acid.
Materials and Reagents
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[2-(Difluoromethoxy)-3-fluorophenyl]boronic acid
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Aryl halide or triflate (e.g., 4-bromopyridine)
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Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
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Base (e.g., K2CO3, Cs2CO3, or K3PO4)
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Solvent (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)
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Inert gas (Nitrogen or Argon)
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Standard laboratory glassware and magnetic stirrer
Experimental Workflow Diagram
Caption: A step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), [2-(Difluoromethoxy)-3-fluorophenyl]boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
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Expert Insight: Using a slight excess of the boronic acid can help drive the reaction to completion, especially if the boronic acid is prone to forming boroxines. The choice of base is crucial; inorganic bases like K2CO3 or Cs2CO3 are commonly used and their strength can influence the reaction rate and side products.
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-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.
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Causality: The palladium(0) active catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere is critical for catalytic activity.
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-
Catalyst and Solvent Addition: Briefly remove the septum and add the palladium catalyst (1-5 mol%). Reseal the flask and add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via a syringe.
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Expert Insight: The solvent system is chosen to dissolve all reactants. The presence of water is often beneficial for the transmetalation step. Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) is essential to remove dissolved oxygen.
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Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Safety and Handling
[2-(Difluoromethoxy)-3-fluorophenyl]boronic acid, like other phenylboronic acids, should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.[6][7][8] Operations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[6][7][8][9]
Conclusion
[2-(Difluoromethoxy)-3-fluorophenyl]boronic acid is a valuable and versatile building block for synthetic and medicinal chemists. Its unique substitution pattern offers the potential to create novel compounds with improved metabolic stability and tailored electronic properties. The well-established and robust Suzuki-Miyaura cross-coupling protocol allows for its reliable incorporation into a wide array of molecular scaffolds, making it a key reagent in the pursuit of new therapeutic agents and advanced materials.
References
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PubChem. (n.d.). 2-Fluorophenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Silva, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluorophenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Purohit, A., et al. (2013). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 813-826. Retrieved from [Link]
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Prakash, G. K. S., Pertusati, F., & Jog, P. V. (2011). Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses, 88, 141. Retrieved from [Link]
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Chem-Space. (n.d.). 2,3-Difluorophenylboronic acid. Retrieved from [Link]
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Mitoraj, D., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 1999. Retrieved from [Link]
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Klee, F., et al. (2018). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules, 23(11), 2933. Retrieved from [Link]
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Le-Nguyen, D., et al. (2017). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. RSC Advances, 7(54), 33867-33874. Retrieved from [Link]
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ResearchGate. (n.d.). ¹⁹F NMR‐pH profile of a difluorinated aminoalkylboronic acid. Retrieved from [Link]
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Angene Chemical. (2023). Safety Data Sheet: 2-Fluorophenylboronic acid. Retrieved from [Link]
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Boron Molecular. (n.d.). 2,3-Difluorophenylboronic acid. Retrieved from [Link]
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